5-bromo-1-chloro-2-iodo-3-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

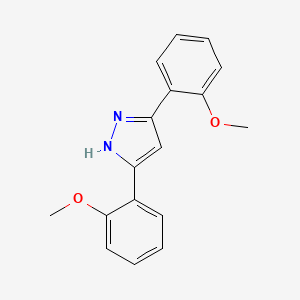

5-bromo-1-chloro-2-iodo-3-methoxybenzene is a benzene derivative with bromine, chlorine, iodine, and methoxy groups attached to the benzene ring . It is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Molecular Structure Analysis

The molecular structure of 5-bromo-1-chloro-2-iodo-3-methoxybenzene consists of a benzene ring with bromine, chlorine, iodine, and methoxy groups attached. The exact positions of these groups on the benzene ring are determined by the numbering of the compound according to IUPAC nomenclature .Scientific Research Applications

Catalysis

Halogenated aromatic compounds like “5-bromo-1-chloro-2-iodo-3-methoxybenzene” can act as substrates in catalytic systems for reactions such as cyanation .

Halogen Exchange Reactions

These compounds may play a role in halogen exchange reactions, which are essential in various synthesis processes .

Chiroptical Methods in Structural Analysis

Compounds with similar structures have been used in chiroptical methods to facilitate structural analysis in stereochemistry .

Bioactivity Studies

Derivatives of halogenated aromatic compounds have been synthesized for bioactivity studies, which could imply potential pharmaceutical applications .

Organic Synthesis Pathways

The compound could be involved in organic synthesis pathways, reacting via SN1 or SN2 mechanisms depending on its substitution pattern .

Mechanism of Action

Target of Action

The primary target of 5-bromo-1-chloro-2-iodo-3-methoxybenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its target through electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

Biochemical Pathways

The affected biochemical pathway is the electrophilic aromatic substitution . This pathway involves two steps: the formation of a sigma-bond with the benzene ring by the electrophile, and the removal of a proton from the intermediate, yielding a substituted benzene ring .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the benzenonium intermediate formed in the reaction .

Action Environment

The action of 5-bromo-1-chloro-2-iodo-3-methoxybenzene can be influenced by various environmental factors. For instance, the compound should be kept in a dark place , sealed in dry conditions, and at room temperature for optimal stability .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1-chloro-2-iodo-3-methoxybenzene involves the introduction of bromine, chlorine, and iodine onto a methoxybenzene ring.", "Starting Materials": [ "3-methoxybenzene", "bromine", "chlorine", "iodine", "catalysts and reagents" ], "Reaction": [ "Step 1: Nitration of 3-methoxybenzene using nitric acid and sulfuric acid to form 3-methoxy-4-nitrobenzene.", "Step 2: Reduction of 3-methoxy-4-nitrobenzene using iron and hydrochloric acid to form 3-methoxyaniline.", "Step 3: Diazotization of 3-methoxyaniline using sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 4: Sandmeyer reaction of diazonium salt with cuprous bromide and hydrobromic acid to introduce bromine onto the benzene ring to form 5-bromo-3-methoxybenzenediazonium bromide.", "Step 5: Treatment of 5-bromo-3-methoxybenzenediazonium bromide with cuprous chloride and hydrochloric acid to introduce chlorine onto the benzene ring to form 5-bromo-1-chloro-3-methoxybenzene.", "Step 6: Iodination of 5-bromo-1-chloro-3-methoxybenzene using iodine and a catalyst such as copper powder to introduce iodine onto the benzene ring to form 5-bromo-1-chloro-2-iodo-3-methoxybenzene." ] } | |

CAS RN |

1615212-05-9 |

Product Name |

5-bromo-1-chloro-2-iodo-3-methoxybenzene |

Molecular Formula |

C7H5BrClIO |

Molecular Weight |

347.4 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.